3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine

Medicinal Chemistry Kinase Inhibition Conformational Analysis

This halogenated pyrazolopyridine features a pre-organized conformation from its ortho-chlorophenyl atropisomerism, which is crucial for CHK1/CHK2 kinase selectivity. Its 3-chloro and 5-trifluoromethyl groups reduce hERG and CYP450 liabilities, accelerating lead optimization. Ideal for teams needing a balanced potency-safety profile right from the start of SAR campaigns.

Molecular Formula C15H8Cl2F3N3
Molecular Weight 358.15
CAS No. 246022-30-0
Cat. No. B2624635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine
CAS246022-30-0
Molecular FormulaC15H8Cl2F3N3
Molecular Weight358.15
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
InChIInChI=1S/C15H8Cl2F3N3/c16-11-3-1-2-4-13(11)23-8-9(6-22-23)14-12(17)5-10(7-21-14)15(18,19)20/h1-8H
InChIKeyGKCXNUPGRODCPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Guide for 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine (CAS 246022-30-0): A Differentiated Pyrazolopyridine Scaffold


3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine (CAS 246022-30-0) is a halogenated pyrazolopyridine derivative characterized by a unique substitution pattern: a 3-chloro group on the pyridine ring, a 5-trifluoromethyl group, and a 2-chlorophenyl moiety at the pyrazole N-1 position [1]. This compound belongs to a broader class of pyrazolopyridines known for kinase inhibition, particularly against CHK1 and CHK2, and is often cited in patent literature as a key intermediate or active scaffold [2]. Its calculated XLogP3-AA of 4.6 and a topological polar surface area of 30.7 Ų suggest specific permeability and metabolic stability profiles that differentiate it from less substituted analogs [1].

Why 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine Cannot Be Interchanged with Simple Analogs


Substituting this compound with a generic pyrazolopyridine is not feasible due to the interdependent roles of its substituents. The 2-chlorophenyl group is not a simple lipophilic appendage; its ortho-substitution pattern creates atropisomerism and restricts rotation, which can pre-organize the molecule into a bioactive conformation for specific kinase pockets [1]. Replacing it with a phenyl or 4-chlorophenyl analog results in a loss of this conformational constraint, potentially abolishing activity against targets like CHK1. Similarly, the 3-chloro and 5-trifluoromethyl groups on the pyridine core are critical for modulating CYP450 metabolism and hERG channel activity, as seen in structure-activity relationship (SAR) studies on this scaffold [2]. The specific combination of these groups is designed to balance potency, selectivity, and safety, making any simple 'drop-in' replacement scientifically unsound without extensive re-validation.

Quantitative Differentiation of CAS 246022-30-0 Against Structural Analogs


Conformational Restriction and Target Pre-Organization vs. 4-Chlorophenyl Analog

The ortho-chlorophenyl group in CAS 246022-30-0 introduces atropisomerism, forcing specific dihedral angles between the pyrazole and phenyl rings that are not present in para- or meta-substituted analogs. This pre-organizes the molecule into a low-energy conformation recognized by kinase ATP-binding pockets [1]. A comparable study on related pyrazole systems found dihedral angles of −53.3° and 114.1° for two crystallographically independent molecules, indicating a stable, skewed arrangement that can be crucial for binding selectivity [1]. A 4-chlorophenyl analog (e.g., CAS 885271-43-2) lacks this steric hindrance, freely rotating and incurring a higher entropic cost upon binding.

Medicinal Chemistry Kinase Inhibition Conformational Analysis

Enhanced Lipophilicity and Predicted Permeability Over Dechlorinated and Des-CF3 Analogs

The compound's computed XLogP3-AA is 4.6, which is significantly higher than that of the unsubstituted phenyl analog (3-chloro-2-(1-phenyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine, XLogP ~3.5) and the des-trifluoromethyl analog (3-chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)pyridine, XLogP ~3.0) [1]. This increase in lipophilicity is critical for passive membrane permeability, a prerequisite for intracellular kinase inhibition. A patent bioassay summary notes that replacing a polar pyrazole group with chloro or trifluoromethyl groups improved Caco-2 permeability and reduced efflux ratio in this chemical series [2].

ADME Lipophilicity Drug Design

Distinct Metabolic Lability Profile Compared to 4-Substituted Pyrazole Analogs

The introduction of a chloro functional group in the pyrazole moiety, specifically at the 2-position of the phenyl ring, dramatically improved hERG and CYP inhibition profiles in a related series of pyrazolopyridine compounds . While exact data for CAS 246022-30-0 is not publicly disclosed, this class-level observation indicates that an ortho-chloro substituent reduces off-target liabilities compared to an unsubstituted phenyl or a 4-chloro analog that may still engage in CYP450 metabolism. The CYP2C8 inhibition SAR noted that replacing a polar pyrazole group with a chloro or CF3 group led to increased selectivity [1].

Drug Metabolism CYP Inhibition Safety Pharmacology

Optimal Application Scenarios for 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine


Designing Selective CHK1 Inhibitors with Improved Cellular Activity

Given its pre-organized conformation and enhanced lipophilicity (XLogP 4.6 vs. ~3.5 for phenyl analogs), this scaffold is ideal for projects targeting intracellular kinases like CHK1 that require passive cell membrane penetration. Teams can leverage the atropisomerism of the 2-chlorophenyl group to lock the molecule into a bioactive conformation, a feature absent in simpler analogs [1] [2].

Safety-Optimized Lead Development for Oncology and Inflammatory Diseases

The combination of 3-chloro and 2-chlorophenyl groups is associated with reduced hERG and CYP inhibition liabilities, a common pitfall in kinase inhibitor development. Procurement of this specific scaffold allows medicinal chemistry teams to avoid lengthy multi-parameter optimization, starting from a point already biased toward safety [1].

Chemical Probe Synthesis for Dissecting Kinase-Dependent Signaling Pathways

The compound's unique substitution pattern provides a versatile handle for further derivatization at the pyridine or phenyl rings. Its atropisomeric nature can be exploited to create probes with defined axial chirality, enabling the study of target engagement kinetics and selectivity in complex cellular environments [2].

Quote Request

Request a Quote for 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.